An In-depth Technical Guide to 2-(Cyclopentyloxy)acetonitrile: Molecular Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 2-(Cyclopentyloxy)acetonitrile: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclopentyloxy)acetonitrile, a niche organic compound with potential applications in medicinal chemistry and organic synthesis. While not extensively cataloged in commercial databases, its molecular structure, characterized by a cyclopentyl ether linked to an acetonitrile moiety, suggests a unique combination of lipophilicity and reactive potential. This document will delineate its structural and physicochemical properties, propose a viable synthetic route based on established organic chemistry principles, and explore its potential reactivity and applications. All technical claims are substantiated by references to analogous compounds and foundational chemical literature.
Molecular Structure and Chemical Formula
2-(Cyclopentyloxy)acetonitrile is a bifunctional organic molecule. Its structure consists of a five-membered cyclopentyl ring attached to an acetonitrile group through an ether linkage. The presence of the ether oxygen atom and the nitrile group dictates the molecule's polarity, reactivity, and potential for hydrogen bonding.
Molecular Formula: C₇H₁₁NO
Molecular Weight: 125.17 g/mol
IUPAC Name: 2-(Cyclopentyloxy)acetonitrile
Canonical SMILES: C1CCC(C1)OCC#N
InChI Key: Based on its structure, a unique InChI key would be generated upon its formal characterization and submission to chemical databases.
Below is a diagram illustrating the logical connectivity of the atoms in 2-(Cyclopentyloxy)acetonitrile.
Caption: Atomic connectivity in 2-(Cyclopentyloxy)acetonitrile.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | Colorless liquid | Similar small organic molecules are typically liquids at room temperature. |
| Boiling Point | ~180-200 °C | Higher than cyclopentanol (~141 °C) and acetonitrile (82 °C) due to increased molecular weight and polar nitrile group. |
| Density | ~0.95 g/mL | Expected to be slightly less dense than water, similar to other ethers and nitriles of comparable size. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | The cyclopentyl group imparts lipophilicity, while the ether and nitrile groups provide some polarity, allowing for miscibility with a range of organic solvents. |
| pKa (alpha-proton) | ~25-28 | The protons on the carbon adjacent to the nitrile group are weakly acidic, a characteristic feature of nitriles that allows for the formation of a stabilized carbanion[1]. |
Proposed Synthesis: The Williamson Ether Synthesis
A robust and well-established method for the preparation of ethers, the Williamson ether synthesis, is the most logical and efficient route to 2-(Cyclopentyloxy)acetonitrile[2][3][4][5]. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide[2][5].
Reaction Scheme:
Cyclopentanol + Base → Cyclopentoxide Cyclopentoxide + Haloacetonitrile → 2-(Cyclopentyloxy)acetonitrile + Salt
Detailed Experimental Protocol:
Step 1: Formation of the Cyclopentoxide Nucleophile
-
To a solution of cyclopentanol (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.0-1.2 eq.) at 0 °C. Suitable bases include sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH₂).
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH or KH), to ensure the complete formation of the sodium or potassium cyclopentoxide.
Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the weakly acidic hydroxyl group of cyclopentanol, thereby generating a potent nucleophile (the cyclopentoxide) for the subsequent substitution reaction. An inert atmosphere and dry solvents are essential to prevent quenching of the strong base and the alkoxide.
Step 2: Nucleophilic Substitution
-
To the freshly prepared solution of the cyclopentoxide, add a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) (1.0-1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Self-Validation: The progress of the reaction can be validated by the disappearance of the starting materials (cyclopentanol and haloacetonitrile) and the appearance of a new spot on the TLC plate corresponding to the more nonpolar product. The identity of the product can be confirmed by GC-MS analysis of the crude mixture.
Step 3: Purification
-
Purify the crude 2-(Cyclopentyloxy)acetonitrile by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.
The following diagram illustrates the workflow for the synthesis of 2-(Cyclopentyloxy)acetonitrile.
Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)acetonitrile.
Spectroscopic Characterization (Predicted)
The structure of 2-(Cyclopentyloxy)acetonitrile can be unequivocally confirmed by a combination of spectroscopic techniques[6][7][8][9].
| Technique | Expected Features | Interpretation |
| ¹H NMR | - Multiplet around 3.8-4.2 ppm (1H, -O-CH-)- Singlet around 4.3-4.5 ppm (2H, -O-CH₂-CN)- Multiplets around 1.5-1.9 ppm (8H, cyclopentyl -CH₂-) | The chemical shifts are indicative of protons in different electronic environments. The downfield shifts of the protons alpha to the oxygen and the nitrile group are due to the deshielding effects of these electronegative groups. |
| ¹³C NMR | - Signal around 115-120 ppm (-C≡N)- Signal around 75-85 ppm (-O-CH-)- Signal around 55-65 ppm (-O-CH₂-CN)- Signals around 20-35 ppm (cyclopentyl -CH₂-) | The nitrile carbon exhibits a characteristic downfield shift. The carbons directly attached to the oxygen atom are also shifted downfield. |
| IR Spectroscopy | - Sharp, medium intensity peak at ~2240-2260 cm⁻¹ (C≡N stretch)- Strong C-O stretch at ~1050-1150 cm⁻¹ (ether linkage)- C-H stretches at ~2850-3000 cm⁻¹ (aliphatic) | The nitrile stretch is a highly diagnostic peak. The presence of a strong C-O stretch confirms the ether functionality. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 125.0840- Fragmentation pattern showing loss of the cyanomethyl radical (•CH₂CN) and fragmentation of the cyclopentyl ring. | The molecular ion peak confirms the molecular weight and formula. The fragmentation pattern provides further structural evidence. |
Reactivity and Potential Applications
The chemical reactivity of 2-(Cyclopentyloxy)acetonitrile is primarily governed by the nitrile group and the alpha-protons.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(cyclopentyloxy)acetic acid, or the amide, 2-(cyclopentyloxy)acetamide. This transformation is a common pathway to synthesize carboxylic acid derivatives.
-
Reduction: The nitrile can be reduced to the primary amine, 2-(cyclopentyloxy)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to novel amino compounds.
-
Alpha-Carbon Chemistry: The protons on the carbon adjacent to the nitrile group are acidic enough to be removed by strong bases like lithium diisopropylamide (LDA), forming a nucleophilic carbanion[1]. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation and aldol-type condensations, making it a useful building block in organic synthesis.
-
Reactions with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.
Given its structural motifs, 2-(Cyclopentyloxy)acetonitrile holds promise as a versatile intermediate in several areas:
-
Drug Development: The incorporation of a cyclopentyl group can increase the lipophilicity of a molecule, potentially improving its pharmacokinetic properties. The nitrile group can serve as a handle for further functionalization or as a key pharmacophore in certain drug classes.
-
Agrochemicals: Many pesticides and herbicides contain nitrile functionalities. The unique alkoxyacetonitrile structure could be explored for the development of new agrochemicals.
-
Materials Science: Nitrile-containing polymers can have interesting thermal and electronic properties.
Safety and Handling
No specific safety data for 2-(Cyclopentyloxy)acetonitrile has been published. Therefore, a cautious approach based on the constituent functional groups is warranted.
-
Nitrile Toxicity: Organic nitriles can be toxic and may be metabolized to cyanide in the body. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Ether Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light. While the risk is lower for cyclic ethers compared to linear ones, it is prudent to store this compound in a tightly sealed, opaque container and to test for the presence of peroxides before use, especially after prolonged storage.
-
General Precautions: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
2-(Cyclopentyloxy)acetonitrile is a molecule with significant synthetic potential, despite its current obscurity in the chemical literature. Its preparation via the Williamson ether synthesis is straightforward, and its functional groups offer a rich platform for further chemical transformations. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. As a building block, it offers a unique combination of a lipophilic cyclopentyl moiety and a versatile nitrile group, making it an attractive target for exploration in pharmaceutical and materials science research. Due diligence in handling is essential due to the potential hazards associated with the nitrile and ether functionalities.
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